

# Carneamide A discovery and origin

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## Compound of Interest

Compound Name: *Carneamide A*

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An In-depth Technical Guide on the Discovery and Origin of Caveamide A

## Introduction

Caveamide A is a novel nonribosomal peptide natural product distinguished by its unique structural features and significant biological potential. This technical guide provides a comprehensive overview of the discovery, origin, and detailed experimental methodologies employed in the isolation and characterization of Caveamide A. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Discovery and Origin

Caveamide A, along with its congener Caveamide B, was discovered from the actinomycete strain *Streptomyces* sp. BE230.<sup>[1][2][3][4]</sup> This bacterium was isolated from a soil sample collected in New Rankin Cave, Missouri, highlighting a unique ecological niche as a source for novel bioactive compounds.<sup>[1][2][3][4]</sup>

The discovery of the caveamides was not serendipitous but rather the result of a targeted screening strategy. A hybrid approach combining genome mining with <sup>15</sup>N-NMR spectroscopy was employed to specifically search for natural products containing piperazate (Piz) residues.<sup>[1][2][3][4]</sup> Piperazic acids are cyclic hydrazine non-proteinogenic amino acids that are often constituents of structurally novel and biologically active peptides.<sup>[4][5]</sup>

The initial identification of *Streptomyces* sp. BE230 as a potential producer of piperazate-containing compounds was achieved through a PCR screen targeting the genes responsible for piperazate biosynthesis.<sup>[1]</sup> Subsequent genome sequencing of this strain confirmed the

presence of a putative biosynthetic gene cluster for such metabolites.[\[1\]](#)[\[4\]](#) This genomic information guided the fermentation and extraction processes, with <sup>15</sup>N-labeled precursors being used to facilitate the detection of the targeted compounds via NMR spectroscopy.[\[1\]](#)

## Structure Elucidation

The structural determination of Caveamide A presented a significant challenge due to its conformational flexibility in solution, existing as a mixture of dynamically exchanging isomers.[\[1\]](#)[\[4\]](#) A combination of advanced spectroscopic techniques and chemical degradation was necessary to fully elucidate its complex architecture.

Caveamide A is a depsipeptide characterized by several unusual structural motifs:

- An unprecedented  $\beta$ -ketoamide polyketide fragment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Two piperazate (Piz) residues.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- A novel N-methyl-cyclohexenylalanine (N-Me-CHA) residue, which had not been previously reported as a free peptide component.[\[1\]](#)[\[4\]](#)

The hydrolytic instability of the cyclohexenylalanine moiety required a novel derivatization strategy involving dibromination to preserve its stereochemistry for configurational assignment.[\[1\]](#)[\[4\]](#)

## Data Presentation

### Table 1: Biological Activity of Caveamides

Compound	Cell Line	Activity Type	IC50 / Concentration
Caveamide B	HeLa	Cytotoxicity	50–100 nM[1]
HepG2		Cytotoxicity	50–100 nM[1]
LNCaP		Cytotoxicity	50–100 nM[1]
PC3		Cytotoxicity	50–100 nM[1]
MRSA		Antimicrobial	300 nM[1][2][3]
E. coli		Antimicrobial	300 nM[1][2][3]
Caveamide A	-		Less potent than Caveamide B

## Experimental Protocols

### Strain Identification and Genome Mining

- PCR Screening: Degenerate oligonucleotides (LMPzbB FN2 and LMPzbB RN1) were used to screen for piperazate synthase genes in *Streptomyces* sp. strain BE230.[1]
- Genome Sequencing: The genome of the identified strain was sequenced to identify the full biosynthetic gene cluster.[1] The sequence data for *Streptomyces* sp. strain BE230 is available in the GenBank database under accession number JAQYWX0000000000.[1]

## Fermentation and Isotope Labeling

- Streptomyces* sp. BE230 was cultivated in a suitable fermentation medium.
- To aid in the detection of piperazate-containing compounds, the culture was supplemented with <sup>15</sup>N<sub>2</sub>-L-ornithine, a precursor for piperazate biosynthesis.[1]

## Isolation and Purification

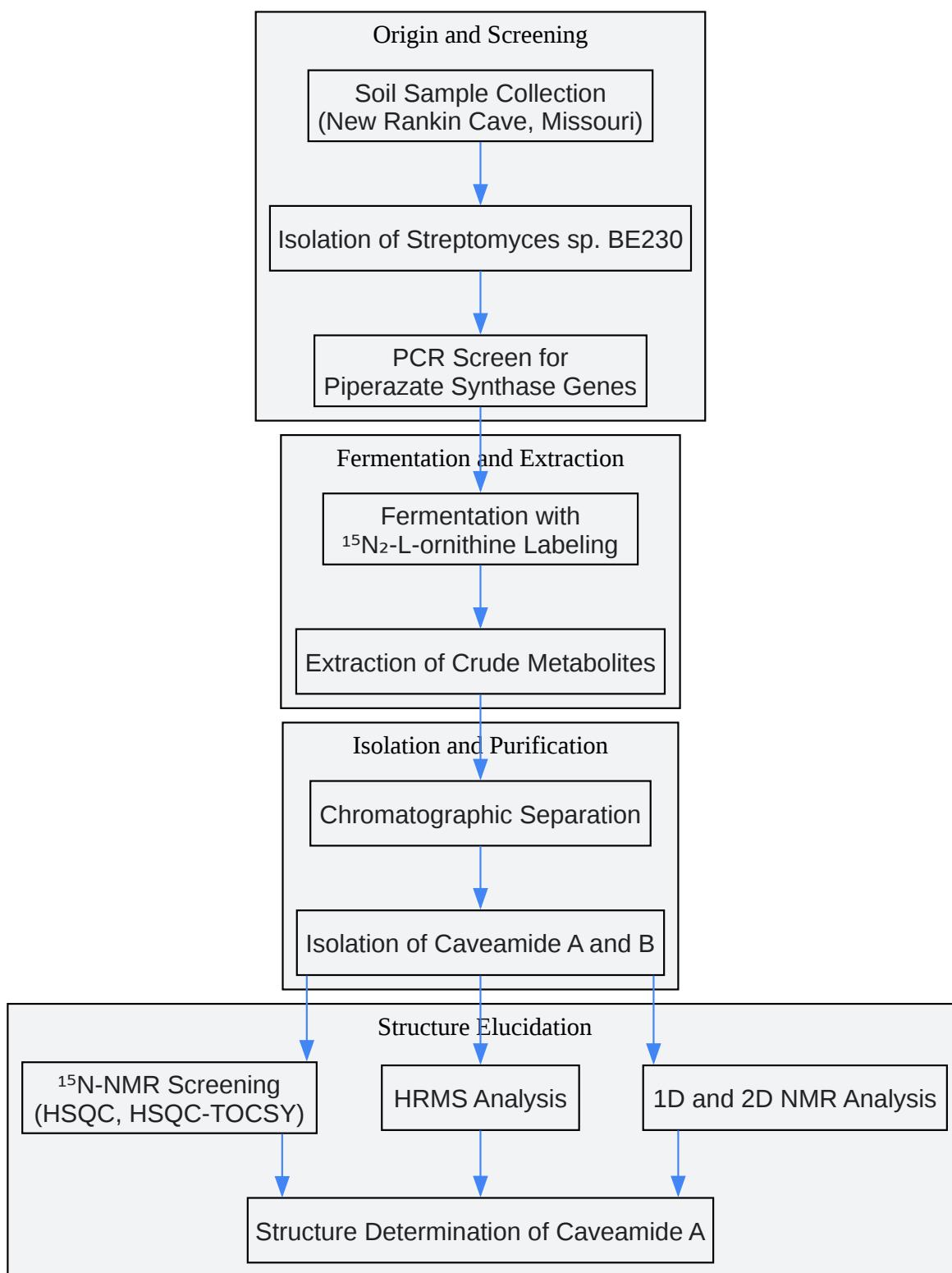
- The fermentation broth was extracted to obtain a crude extract.

- The extract was subjected to various chromatographic techniques to isolate Caveamide A and B.

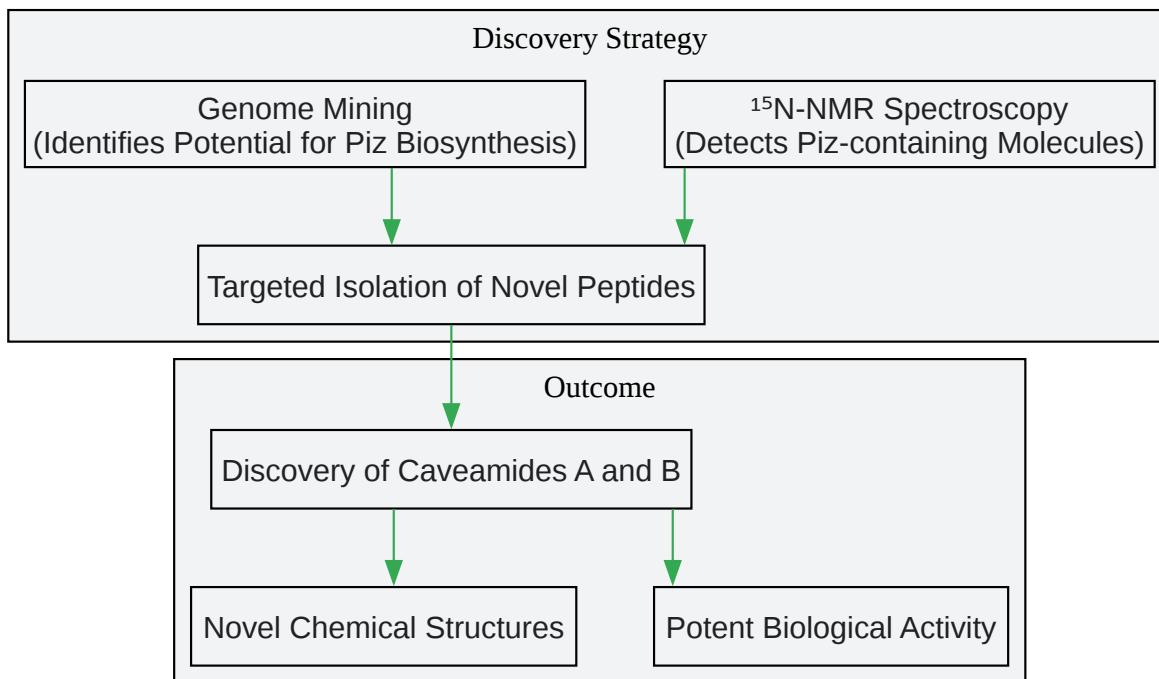
## Spectroscopic Analysis for Structure Elucidation

- NMR Spectroscopy: A suite of NMR experiments was crucial for determining the structure of the highly dynamic Caveamide A.
  - $^{15}\text{N}$ -NMR Screening:  $^1\text{H}$ - $^{15}\text{N}$  HSQC and  $^1\text{H}$ - $^{15}\text{N}$  HSQC-TOCSY experiments were used to screen for the characteristic signals of the  $^{15}\text{N}$ -labeled piperazate residues.[\[1\]](#) 1D  $^1\text{H}$ - $^{15}\text{N}$  HSQC experiments were employed for rapid preliminary screening.[\[1\]](#)
  - Standard NMR: 1D and 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, ROESY) were used for the detailed structural assignment of the peptide backbone and side chains.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the elemental composition of the isolated compounds.

## Visualizations

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Caption: Experimental workflow for the discovery and characterization of Caveamide A.



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Caption: Logic of the hybrid screening approach leading to the discovery of Caveamides.

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